3-(Azetidin-3-yl)pyridine hydrochloride chemical properties
3-(Azetidin-3-yl)pyridine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Azetidin-3-yl)pyridine Hydrochloride
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. 3-(Azetidin-3-yl)pyridine hydrochloride emerges as a quintessential example of such a strategy, merging two highly valued heterocyclic scaffolds: the pyridine ring and the azetidine ring. The pyridine nucleus is a ubiquitous feature in a significant number of FDA-approved drugs, prized for its ability to engage in critical hydrogen bonding and π-stacking interactions with biological targets.[1] Concurrently, the azetidine moiety, a strained four-membered heterocycle, has gained prominence as a versatile building block that can enhance molecular properties such as solubility, metabolic stability, and three-dimensional complexity, thereby improving overall pharmacokinetic and pharmacodynamic profiles.[2][3]
This technical guide provides a comprehensive analysis of 3-(Azetidin-3-yl)pyridine hydrochloride, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer field-proven insights into its physicochemical and chemical properties, spectroscopic characterization, synthetic strategies, and critical applications in drug discovery. The narrative emphasizes the causality behind its reactivity and utility, equipping the reader with the expert knowledge required to effectively leverage this valuable compound in research and development endeavors.
Part 1: Physicochemical and Structural Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 3-(Azetidin-3-yl)pyridine hydrochloride is a solid material whose properties are defined by the interplay between its two heterocyclic components and its salt form.
Nomenclature and Salt Form: It is crucial to note that while the user query specified the hydrochloride, this compound is frequently supplied and referenced as 3-(Azetidin-3-yl)pyridine dihydrochloride (CAS No: 1236791-61-9). This occurs because the molecule possesses two basic nitrogen atoms—one on the pyridine ring and one on the azetidine ring—both of which can be protonated by hydrochloric acid. For the purpose of this guide, "hydrochloride" will refer to the commonly available salt form, which is typically the dihydrochloride.
Core Physicochemical Data:
| Property | Value | Source(s) |
| CAS Number | 1236791-61-9 (dihydrochloride) | |
| Molecular Formula | C₈H₁₂Cl₂N₂ (dihydrochloride) | |
| Molecular Weight | 207.10 g/mol (dihydrochloride) | |
| Appearance | Solid. Often a white to off-white crystalline powder. | |
| Solubility | While specific data is limited, amine hydrochlorides are generally soluble in polar protic solvents. Pyridine hydrochloride is soluble in water, ethanol, and chloroform[4], and 3-hydroxyazetidine hydrochloride is soluble in water, DMSO, and methanol.[5] High solubility in aqueous media and polar organic solvents is anticipated. | |
| Stability | Stable under standard laboratory conditions.[6] Like many hydrochloride salts, it is potentially hygroscopic and should be stored in a dry environment.[4] |
Part 2: Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of any chemical entity. The dual-ring structure of 3-(Azetidin-3-yl)pyridine hydrochloride gives rise to a distinct spectroscopic fingerprint.
Predicted Spectroscopic Features:
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¹H NMR: The proton NMR spectrum is the most informative tool for structural elucidation. In a solvent like D₂O or DMSO-d₆, one would expect to see signals corresponding to the pyridine ring protons in the downfield aromatic region (δ 8.0-9.0 ppm). The protonation of the pyridine nitrogen causes a significant downfield shift for these protons compared to the free base, a known effect of accumulating positive charge on the ring.[7] The four protons on the azetidine ring methylene groups and the single methine proton would appear further upfield (typically δ 3.5-5.0 ppm), likely as complex multiplets due to spin-spin coupling.
-
¹³C NMR: The carbon spectrum would show signals for the pyridine carbons in the range of δ 120-150 ppm and the sp³-hybridized azetidine carbons at higher field strengths.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the molecular ion for the free base (C₈H₁₀N₂). The predicted m/z for the protonated molecule [M+H]⁺ is 135.0917.[8]
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching from the protonated amine groups, aromatic C-H stretching, C=C and C=N stretching from the pyridine ring, and aliphatic C-H stretching from the azetidine ring.
General Analytical Workflow: A self-validating protocol for the characterization of a newly received batch of 3-(Azetidin-3-yl)pyridine hydrochloride ensures its suitability for subsequent experiments.
Part 3: Chemical Properties and Reactivity
The reactivity of 3-(Azetidin-3-yl)pyridine is governed by the distinct electronic and steric properties of its two constituent rings. Understanding these properties is key to its effective use as a synthetic intermediate.
1. The Azetidine Moiety: The azetidine ring is the primary center for synthetic elaboration. Its reactivity is dominated by two features: the nucleophilicity of the secondary amine (in its free base form) and the inherent ring strain.[9]
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N-Functionalization: After neutralization of the hydrochloride salt to liberate the free base, the secondary amine of the azetidine ring becomes a potent nucleophile. This site is the logical handle for incorporating the entire scaffold into a larger molecule. Common transformations include:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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N-Alkylation/Arylation: Reaction with alkyl halides or through reductive amination with aldehydes/ketones. Buchwald-Hartwig amination can be used for arylation.[10]
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N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
-
Ring Strain-Driven Reactions: The approximately 26 kcal/mol of strain energy in the azetidine ring makes it susceptible to ring-opening reactions, although it is notably more stable and easier to handle than the corresponding three-membered aziridine.[9] This reaction pathway can be accessed under specific conditions, such as with strong nucleophiles or during catalytic hydrogenation, but is generally avoided when the goal is to maintain the azetidine core.
2. The Pyridine Moiety: The pyridine ring is an electron-deficient aromatic system. In the dihydrochloride salt form, the ring is strongly deactivated towards electrophilic aromatic substitution due to the protonated nitrogen atom. Its main reactive considerations are:
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Basicity: The pyridine nitrogen (pKa of pyridine ~5.2) is a basic center and is protonated in the hydrochloride salt. This property is fundamental to the compound's solubility and handling as a salt.
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Nucleophilic Aromatic Substitution (SNAr): While the parent pyridine ring is not highly reactive towards nucleophiles, the introduction of activating groups (e.g., a halogen at the 2- or 4-position of the pyridine ring in a precursor molecule) makes it an excellent electrophile for SNAr reactions, which is a common strategy for its synthesis.[10]
Part 4: Synthetic Strategies
The construction of 3-(Azetidin-3-yl)pyridine hydrochloride typically involves the coupling of two pre-functionalized heterocyclic precursors. The most logical and field-proven approach involves a nucleophilic substitution reaction followed by deprotection and salt formation.
Rationale for Protecting Groups: The secondary amine of the azetidine ring is highly nucleophilic and would interfere with many desired coupling reactions. Therefore, it is almost always protected during synthesis, most commonly with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal because it is stable to a wide range of reaction conditions but can be removed cleanly and efficiently under acidic conditions (e.g., with HCl or trifluoroacetic acid, TFA), which conveniently leads directly to the desired hydrochloride salt.[10]
Common Synthetic Workflow:
This workflow is advantageous because it uses commercially available starting materials and employs robust, well-understood reactions. The final deprotection/salt formation step is often high-yielding and results in a solid product that is easily purified by recrystallization.
Part 5: Applications in Medicinal Chemistry and Drug Discovery
The true value of 3-(Azetidin-3-yl)pyridine hydrochloride lies in its application as a molecular scaffold for creating new therapeutic agents. The azetidine ring is not merely a linker; it is an active modulator of molecular properties.
The Azetidine Advantage:
-
Improved Physicochemical Properties: Compared to more flexible linkers or larger rings like piperidine, the constrained nature of the azetidine ring can reduce the lipophilicity (logP) and increase the aqueous solubility of a parent molecule.[11]
-
Metabolic Stability: The azetidine ring can block sites of metabolism or, by altering the conformation of the molecule, move metabolically labile groups away from enzymatic attack.[2]
-
Vectorial Exit and Novel Chemical Space: The rigid, three-dimensional structure of the azetidine ring provides a defined exit vector from the pyridine core, allowing chemists to explore new regions of a target's binding pocket that may be inaccessible with more traditional linkers.[11] This is a key principle of scaffold-based drug design.
Bioisosterism in Action: The azetidinyl-pyridine motif can be considered a bioisosteric replacement for other common heterocyclic fragments. This strategy, known as "scaffold hopping," is used to discover novel compounds with improved properties while retaining the key binding interactions of a known active molecule.[10]
This scaffold is particularly relevant for targets where a basic nitrogen and an aromatic system are required for activity, such as kinases, G-protein coupled receptors (GPCRs), and certain ion channels.
Part 6: Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are mandatory to ensure personnel safety. 3-(Azetidin-3-yl)pyridine hydrochloride is classified as a hazardous substance.
GHS Hazard Information:
| Pictogram | Class | Hazard Statement | Precautionary Code(s) | Source(s) |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P280, P302+P352, P305+P351+P338 |
Recommended Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[13][14]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling and before breaks.[12]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption, as the material is likely hygroscopic. Store at room temperature.[12]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal in accordance with local regulations.[12]
Conclusion
3-(Azetidin-3-yl)pyridine hydrochloride is more than a simple chemical intermediate; it is a strategically designed building block that offers a powerful solution to many challenges in modern drug discovery. By combining the privileged pyridine scaffold with the property-enhancing azetidine ring, it provides a direct route to novel chemical entities with improved drug-like characteristics. Its well-defined reactivity, centered on the functionalization of the azetidine nitrogen, allows for its predictable and efficient incorporation into lead compounds. For the medicinal chemist, this compound represents a valuable tool for scaffold hopping, lead optimization, and the exploration of new chemical space, ultimately accelerating the journey toward next-generation therapeutics.
References
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De la Torre, V. G., et al. (2013). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer activities. Medicinal Chemistry Research, 23(4), 1949-1963. Available from: [Link]
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Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]
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Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]
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Brandi, A., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available from: [Link]
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Wieczorek, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Molecules, 28(3), 1083. Available from: [Link]
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ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link]
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Stepan, A. F., & de la Torre, V. G. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 16(1), 12-26. Available from: [Link]
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Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 12-32. Available from: [Link]
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